REACTION_SMILES
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[BH4-:15].[C:1]([CH3:2])([CH3:3])([CH3:4])[O:5][CH2:6][C:7]([CH2:8][C:9](=[O:10])[O:11][CH2:12][CH3:13])=[O:14].[CH3:18][OH:19].[Na+:16].[OH2:17]>>[C:1]([CH3:2])([CH3:3])([CH3:4])[O:5][CH2:6][CH:7]([CH2:8][C:9](=[O:10])[O:11][CH2:12][CH3:13])[OH:14]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[BH4-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)CC(=O)COC(C)(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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CCOC(=O)CC(O)COC(C)(C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |